[1-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID is a complex organic compound with a unique structure that includes a benzotriazinone moiety
Preparation Methods
The synthesis of 2-{1-[({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID involves multiple steps. One common synthetic route starts with the preparation of the benzotriazinone core, followed by the introduction of the propanoyl group. The final steps involve the coupling of the cyclohexyl and acetic acid moieties under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-{1-[({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazinone moiety, using reagents like sodium azide or halides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The benzotriazinone moiety plays a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar compounds include those with benzotriazinone or related moieties. For example:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its various pharmacological activities.
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate: Shares a similar core structure and is used in similar applications. The uniqueness of 2-{1-[({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[1-[[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H24N4O4/c1-13(23-18(27)14-7-3-4-8-15(14)21-22-23)17(26)20-12-19(11-16(24)25)9-5-2-6-10-19/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,20,26)(H,24,25)/t13-/m0/s1 |
InChI Key |
PLNLZJKEJPFNCB-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC1(CCCCC1)CC(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NCC1(CCCCC1)CC(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.